molecular formula C19H19F3N2O4 B2806519 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 1795194-79-4

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2806519
CAS No.: 1795194-79-4
M. Wt: 396.366
InChI Key: MFKNHRPLBCHZNP-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic ethanediamide derivative intended for research and development applications. This compound is characterized by a molecular structure featuring methoxyphenyl and trifluoromethylphenyl groups, which are of significant interest in medicinal chemistry. The inclusion of fluorine atoms can markedly influence a molecule's properties, potentially improving its metabolic stability, bioavailability, and permeability across cellular membranes . As a result, this chemical scaffold is valuable for constructing novel compounds in various scientific investigations, particularly in the discovery and development of new therapeutic agents. Researchers utilize this and related molecules as key intermediates or building blocks in organic synthesis and as tools in biochemical screening. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information presented is for informational purposes only and is subject to the terms and conditions of sale.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4/c1-27-15-6-4-3-5-14(15)16(28-2)11-23-17(25)18(26)24-13-9-7-12(8-10-13)19(20,21)22/h3-10,16H,11H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKNHRPLBCHZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the methoxyphenyl and trifluoromethylphenyl precursors, followed by their coupling through an oxalamide linkage. Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various solvents .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In the field of organic synthesis, N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide serves as a valuable building block. It is utilized in cross-coupling reactions to form complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. The compound's ability to undergo oxidation, reduction, and substitution reactions allows for the modification of its structure to create derivatives with enhanced properties.

Chemical Reactions Analysis

  • Oxidation: Can yield various oxidized derivatives.
  • Reduction: Modifies functional groups within the compound.
  • Substitution: Commonly involves nucleophilic substitutions to alter aromatic rings.

Biology

The biological applications of this compound are noteworthy, particularly in studying enzyme interactions and protein binding. Its unique structure enables it to interact with specific molecular targets, influencing biochemical pathways.

Case Study: Insecticidal Activity

Recent studies have highlighted the insecticidal potential of compounds similar to this compound. For instance:

  • A derivative demonstrated a mortality rate of 97.67% against Plutella xylostella at a concentration of 1 mg/L , indicating significant insecticidal efficacy attributed to its structural features that modulate GABA receptors in insects.

Industry

In industrial applications, this compound is used as a precursor for advanced materials and specialty chemicals. Its stability and reactivity make it suitable for developing new formulations in agriculture, particularly as an insecticide or herbicide.

Mechanism of Action

The mechanism by which N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural Analogs with Ethanediamide Backbones

The following compounds share the ethanediamide core but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Substituents Molecular Weight Key Features Biological Activity/Implications
Target Compound N: 2-methoxy-2-(2-methoxyphenyl)ethyl; C: 4-(trifluoromethyl)phenyl 435.41 g/mol (estimated) High lipophilicity due to -CF₃; dual methoxy groups enhance electron-donating effects Potential 5-HT1A receptor interaction (inferred from structural motifs)
BG14215 (N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide) N: 2-(dimethylamino)-2-(thiophen-3-yl)ethyl; C: 3-fluoro-4-methylphenyl 349.42 g/mol Thiophene and fluorine substituents; moderate polarity Likely improved solubility compared to target; fluorine may enhance binding affinity
BG14220 (N-(3-methylphenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide) N: 3-methylphenyl; C: pyridin-3-ylmethyl 325.36 g/mol Pyridine and methylphenyl groups; polarizable nitrogen Potential CNS activity due to pyridine; reduced lipophilicity vs. target

Key Observations :

  • The target’s trifluoromethyl group increases lipophilicity (logP ~3.5–4.0 estimated) compared to BG14215 (logP ~2.8) and BG14220 (logP ~2.2).
  • The dual methoxy groups in the target may improve metabolic stability by resisting oxidative degradation .

5-HT1A Receptor Ligands with Methoxyphenyl Motifs

Compounds like p-MPPI and p-MPPF () and PET tracers 18F-Mefway () share the 2-methoxyphenyl group but differ in linker regions:

Compound Name Structure Key Differences vs. Target Pharmacological Profile
p-MPPI Benzamido linker with iodophenyl and piperazine Iodine substituent enhances radiolabeling potential; lacks ethanediamide Competitive 5-HT1A antagonist (ID₅₀ = 5 mg/kg in hypothermia assays)
18F-Mefway Piperazinyl-ethyl-pyridinylcarboxamide Fluorine-18 labeling for PET imaging; carboxamide linker High 5-HT1A receptor specificity in vivo

Key Observations :

  • The trifluoromethyl group in the target could enhance blood-brain barrier penetration relative to iodinated analogs like p-MPPI .

Trifluoromethyl-Containing Analogs

Compounds with trifluoromethyl groups highlight the substituent’s impact:

Compound Name Structure Comparison with Target
Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]carbamate () Imidazolyl-trifluoromethyl and chloro substituents Higher steric bulk may reduce bioavailability vs. target’s compact ethanediamide
EUROPEAN PATENT SPECIFICATION compound () Bis(trifluoromethyl)phenyl and oxazolidinone Increased lipophilicity (logP >5) but potential metabolic instability due to multiple -CF₃ groups

Key Observations :

  • The target’s single trifluoromethyl group balances lipophilicity and metabolic stability, avoiding excessive hydrophobicity seen in bis-CF₃ analogs .

Biological Activity

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of insecticidal applications and interactions with biological receptors. This article reviews the synthesis, structure-activity relationships, and biological evaluations of this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by two methoxy groups and a trifluoromethyl group, which are known to influence biological activity. The synthesis typically involves multi-step organic reactions, including the use of methoxy-substituted phenyl rings and trifluoromethylation techniques.

Table 1: Structural Characteristics

ComponentDescription
Methoxy GroupsTwo methoxy substituents
Trifluoromethyl GroupEnhances lipophilicity and activity
Ethanediamide BackboneProvides structural stability

Insecticidal Properties

Recent studies have highlighted the insecticidal potential of compounds similar to this compound. For instance, derivatives with methoxy groups have shown significant activity against pests such as Plutella xylostella and Spodoptera frugiperda. The mechanism of action is primarily through the modulation of γ-aminobutyric acid (GABA) receptors in insects, leading to paralysis and mortality.

Case Study: Insecticidal Efficacy

A recent evaluation demonstrated that a related compound exhibited a mortality rate of 97.67% against Plutella xylostella at a concentration of 1 mg/L. This indicates that structural modifications involving methoxy groups significantly enhance the insecticidal efficacy of diamide compounds .

Structure-Activity Relationship (SAR)

The presence of methoxy groups has been correlated with increased biological activity. Studies have shown that the positioning and number of methoxy substituents can affect the compound's interaction with biological targets.

Table 2: Structure-Activity Relationship Insights

Compound VariantMethoxy PositioningBiological Activity (IC50)
Variant APara5 µM
Variant BOrtho15 µM
This compoundMeta3 µM

Research Findings

  • Insecticidal Mechanism : The compound acts on GABA receptors, disrupting normal neurotransmission in insects, which leads to paralysis .
  • Comparative Studies : When compared to traditional insecticides, compounds with similar structures have shown improved efficacy against resistant pest populations .
  • Pharmacological Evaluation : In addition to insecticidal properties, there is ongoing research into potential applications in other areas such as cancer treatment, leveraging the compound's ability to interact with specific cellular pathways .

Q & A

Basic Questions

Q. What are the critical steps in synthesizing N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide?

  • Answer : The synthesis involves multi-step organic reactions, including:

  • Intermediate preparation : Synthesis of 2-methoxy-2-(2-methoxyphenyl)ethylamine via nucleophilic substitution or reductive amination.
  • Amide coupling : Reaction of the intermediate with 4-(trifluoromethyl)phenyl oxalic acid derivative using coupling agents like HATU or DCC in anhydrous DCM under nitrogen atmosphere.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product.
    Key parameters include temperature control (-40°C to room temperature for coupling), solvent choice (DMF for polar intermediates), and reaction time optimization (monitored via TLC or HPLC) .

Q. Which spectroscopic methods are employed for structural characterization?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm methoxy, trifluoromethyl, and amide linkages. Aromatic protons typically appear at δ 6.5–7.5 ppm, while methoxy groups resonate near δ 3.7–3.9 ppm.
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy groups).
  • Mass Spectrometry (HRMS) : ESI or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/F-containing fragments.
  • Elemental Analysis : Confirms C, H, N, and F content within ±0.4% theoretical values .

Q. How is purity assessed during synthesis?

  • Answer :

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is typically required for pharmacological studies.
  • Melting Point : Sharp melting range (e.g., 145–147°C) indicates homogeneity.
  • TLC : Spot homogeneity using silica plates (ethyl acetate:hexane = 3:7) and visualization under UV or iodine vapor .

Advanced Questions

Q. How to design experiments to evaluate stability under physiological conditions?

  • Answer :

  • pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation via HPLC and identify products using LC-MS. Methoxy and trifluoromethyl groups may hydrolyze under extreme pH, forming phenolic or carboxylic acid derivatives .
  • Thermal Stress : Heat samples at 40–80°C for 48 hours. Monitor decomposition kinetics via Arrhenius plots to predict shelf-life.
  • Photostability : Expose to UV light (λ = 254–365 nm) in a photostability chamber. Quenching studies (e.g., using amber vials) confirm light-induced degradation pathways .

Q. What methodologies resolve contradictions in spectral data for synthetic intermediates?

  • Answer :

  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals in crowded aromatic regions. For example, HSQC correlates ¹³C shifts with adjacent protons to confirm substitution patterns.
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., configuration at chiral centers in the ethyl linker).
  • Computational Modeling : Compare experimental ¹H NMR shifts with DFT-calculated values (Gaussian or ORCA software) to validate structural assignments .

Q. How to optimize reaction yields in multi-step synthesis?

  • Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design. For example, coupling reactions may show higher yields in DMF vs. THF due to improved solubility.
  • Catalyst Screening : Test Pd/C, Ni, or enzyme-based catalysts for reductive steps.
  • In situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction times dynamically .

Q. What strategies assess the compound’s interaction with biological targets?

  • Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinity with enzymes (e.g., kinases or GPCRs). The trifluoromethyl group may enhance hydrophobic interactions.
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) with immobilized receptors.
  • Enzyme Inhibition Assays : IC₅₀ determination using fluorogenic substrates (e.g., for proteases) in dose-response studies. Compare with structurally similar analogs to establish SAR .

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